
(3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-(Aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride, also known as (3R,5R)-AMPP, is an organic compound first synthesized by a team of Japanese researchers in 2017. It is a white crystalline solid which is soluble in water and ethanol. It has a molecular weight of 248.7 g/mol and a melting point of 155-157°C.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-AMPP has been studied for its potential applications in scientific research. It has been used as a ligand in the preparation of polymeric nanoparticles for drug delivery. It has also been used to study the effects of polymeric nanoparticles on the pharmacokinetics and pharmacodynamics of drugs. Additionally, (3R,5R)-AMPP has been used to study the effects of nanoparticles on the immune system and to investigate the biocompatibility of polymeric nanoparticles.
Wirkmechanismus
The mechanism of action of (3R,5R)-AMPP is not yet fully understood. However, it is believed that the compound acts as a ligand to bind to polymeric nanoparticles, allowing them to be taken up by cells and transported to the target site. It is thought that the compound may also interact with proteins and other molecules in the body, allowing for the release of drugs or other molecules from the nanoparticles.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,5R)-AMPP are not yet fully understood. However, studies have shown that the compound can increase the uptake of drugs and other molecules by cells and tissues, suggesting that it may have a role in drug delivery. Additionally, studies have shown that the compound can reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using (3R,5R)-AMPP in laboratory experiments are its low cost and easy availability. Additionally, the compound is relatively stable and does not degrade easily. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, the compound has a relatively low solubility in water, making it difficult to work with in some experiments.
Zukünftige Richtungen
The future directions for (3R,5R)-AMPP research include further exploration of its potential applications in drug delivery, investigation of its effects on the immune system, and exploration of its potential as a therapeutic agent. Additionally, further research into the compound’s biochemical and physiological effects is needed to better understand its mechanism of action. Research into the compound’s toxicity and solubility is also needed to improve its safety and usability in laboratory experiments. Finally, further studies into the compound’s potential applications in other areas, such as cancer therapy and tissue engineering, are needed to fully explore its potential.
Synthesemethoden
The synthesis of (3R,5R)-AMPP is achieved through a multi-step process. The first step is the synthesis of the key intermediate, N-methylpyrrolidin-3-ol. This is achieved through the reaction of propargyl alcohol and dimethylformamide in the presence of sodium hydride as a base. The second step is the conversion of the intermediate to (3R,5R)-AMPP by reacting it with hydrochloric acid in the presence of acetic anhydride as a catalyst.
Eigenschaften
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-prop-2-ynylpyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-2-3-10-6-8(11)4-7(10)5-9;;/h1,7-8,11H,3-6,9H2;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHZPCXSBKFYTI-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC(CC1CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C[C@@H](C[C@@H]1CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
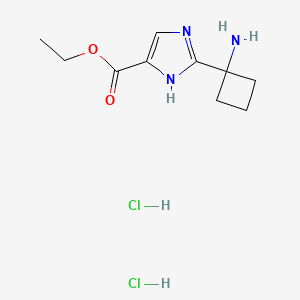
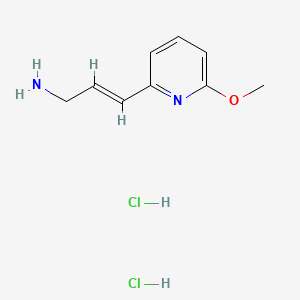
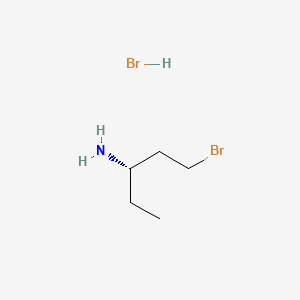

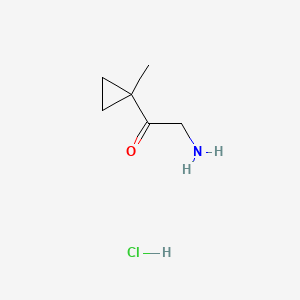
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)


![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
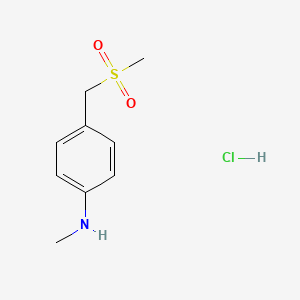

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
